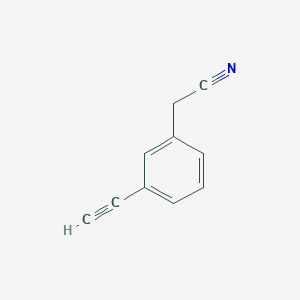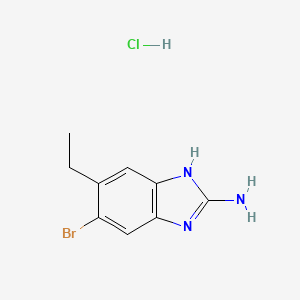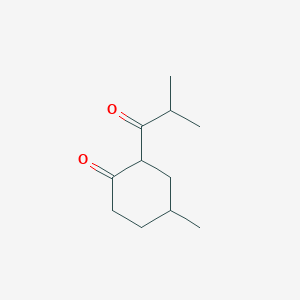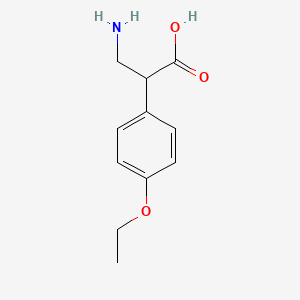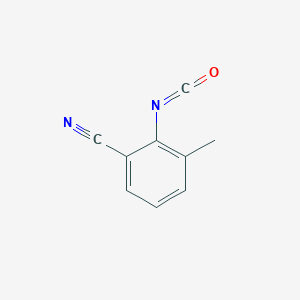
2-Isocyanato-3-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanato-3-methylbenzonitrile is an organic compound with the molecular formula C9H6N2O It is a derivative of benzonitrile, featuring an isocyanate group and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-3-methylbenzonitrile typically involves the reaction of 3-methylbenzonitrile with phosgene or triphosgene in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows: [ \text{3-methylbenzonitrile} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of safer alternatives to phosgene, such as diphosgene or triphosgene, is also explored to minimize the hazards associated with phosgene handling .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isocyanato-3-methylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the electron-withdrawing nature of the nitrile and isocyanate groups.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as primary amines, alcohols, and thiols are commonly used. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under acidic conditions.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Applications De Recherche Scientifique
2-Isocyanato-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Isocyanato-3-methylbenzonitrile primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic species to form stable adducts. This reactivity is exploited in various chemical syntheses and industrial applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
2-Isocyanato-5-methylbenzonitrile: Similar in structure but with the isocyanate group at a different position on the benzene ring.
2-Isocyanato-4-methylbenzonitrile: Another positional isomer with the isocyanate group at the para position relative to the methyl group.
Uniqueness: 2-Isocyanato-3-methylbenzonitrile is unique due to the specific positioning of the isocyanate and methyl groups, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction pathways and products compared to its isomers .
Propriétés
Formule moléculaire |
C9H6N2O |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
2-isocyanato-3-methylbenzonitrile |
InChI |
InChI=1S/C9H6N2O/c1-7-3-2-4-8(5-10)9(7)11-6-12/h2-4H,1H3 |
Clé InChI |
RXIOWVDGENKOFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C#N)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



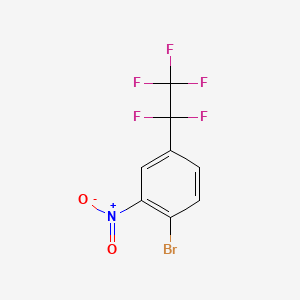

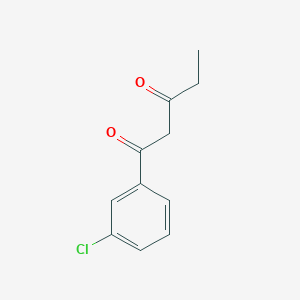
![2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15325334.png)

![3-[(Butan-2-yl)oxy]propan-1-amine](/img/structure/B15325347.png)
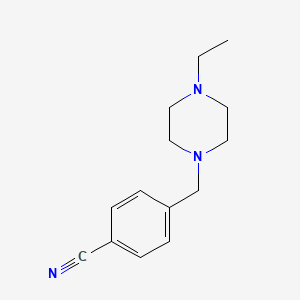
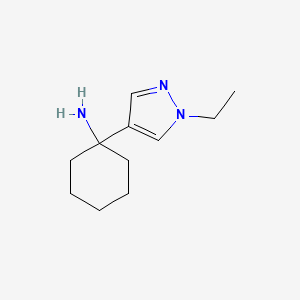
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B15325375.png)
